4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
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Overview
Description
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been studied for its antimalarial and antileishmanial properties, making it a subject of interest in pharmaceutical research .
Preparation Methods
The synthesis of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves several steps. One common synthetic route includes the reaction of 4-methoxyquinoline with 6-(diethylamino)hexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on various biological systems, particularly its antimalarial and antileishmanial activities.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves its interaction with molecular targets in the parasite causing malaria or leishmaniasis. It is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . The compound may also interfere with other metabolic pathways essential for the parasite’s survival.
Comparison with Similar Compounds
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- can be compared with other similar compounds such as:
Mefloquine: Another quinoline derivative used as an antimalarial agent.
Chloroquine: A well-known antimalarial drug that also targets heme polymerase but has a different chemical structure and resistance profile.
Lumefantrine: Used in combination therapies for malaria, it shares some structural similarities but has distinct pharmacological properties.
These comparisons highlight the uniqueness of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- in terms of its specific chemical structure and potential therapeutic applications.
Properties
CAS No. |
95237-15-3 |
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Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
InChI Key |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
Origin of Product |
United States |
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